molecular formula C9H6INO2 B13646328 4-Iodo-5-methylindoline-2,3-dione

4-Iodo-5-methylindoline-2,3-dione

Cat. No.: B13646328
M. Wt: 287.05 g/mol
InChI Key: VLJVVBMDLXWFAE-UHFFFAOYSA-N
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Description

4-Iodo-5-methylindoline-2,3-dione is a synthetically modified isatin (1H-indole-2,3-dione) designed for advanced pharmaceutical and medicinal chemistry research. The strategic introduction of iodine and methyl groups at the 4 and 5 positions of the isatin scaffold, respectively, enhances its potential for interaction with key biological targets and makes it a valuable intermediate for further chemical exploration, such as in metal-catalyzed cross-coupling reactions. Isatin derivatives are privileged structures in drug discovery, demonstrating a wide spectrum of biological activities. This compound is of particular interest in oncology research, as isatin-based molecules are known to induce apoptosis in cancer cells through multiple mechanisms. These include the activation of caspase cascades , inhibition of key kinases like VEGFR-2 and CDK2 , and disruption of mitochondrial membrane potential . Furthermore, the isatin core is a key pharmacophore in neuroscience research. Derivatives have been developed as potent and selective inhibitors of enzymes like butyrylcholinesterase (BChE), a target in Alzheimer's disease, and have shown interaction with the caspase-3 enzyme, which is a marker for programmed cell death . The structural features of this compound make it a promising precursor for developing novel therapeutic hybrids, potentially for application in anticancer, antiviral, and neurodegenerative disease research . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment and in accordance with their institution's chemical hygiene plan.

Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

4-iodo-5-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H6INO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13)

InChI Key

VLJVVBMDLXWFAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2=O)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core structure, 5-methylindoline-2,3-dione, is typically synthesized first, followed by regioselective iodination at the 4-position of the indoline ring. The iodination step is critical and often employs iodine-based oxidants or electrophilic iodine sources under controlled conditions.

Iodination Using Iodine Pentoxide (I2O5) in Dimethyl Sulfoxide (DMSO)

One efficient method involves the use of iodine pentoxide as the iodinating agent in DMSO solvent at elevated temperatures (around 80°C). This approach was reported to yield iodinated indoline-2,3-dione derivatives with good efficiency.

Parameter Details
Reagents Iodine pentoxide (I2O5), DMSO
Temperature 80°C
Reaction Time Until complete consumption (monitored by TLC)
Yield Up to 88%
Workup Quenching with saturated Na2S2O3, extraction with ethyl acetate, purification by column chromatography

Procedure Summary: Indole derivatives (0.5 mmol) are stirred vigorously with I2O5 (1 mmol) in 3 mL DMSO at 80°C under air. After completion, the reaction mixture is treated with sodium thiosulfate solution to remove excess iodine species, extracted, dried, and purified to afford the iodinated product.

Iodination via N-Iodosuccinimide (NIS) in Copper(I) Catalyzed Reactions

In the radiosynthesis of related iodinated compounds such as 5-iodo-1,2,3-triazole derivatives of indoline-2,3-dione, N-iodosuccinimide (NIS) is used as the iodine source in the presence of copper(I) iodide and triethylamine at room temperature. Although this method is primarily reported for triazole derivatives, it demonstrates the mild conditions under which iodination can be achieved, suggesting potential applicability to 4-iodo-5-methylindoline-2,3-dione synthesis.

  • Reaction conditions: Room temperature, 1 hour
  • Yield: >95% analytical yield (HPLC)
  • Purity: >99% radiochemical purity after purification

This mild iodination approach is advantageous for sensitive substrates.

Iodination Using Molecular Iodine (I2) with tert-Butyl Hydroperoxide (TBHP) as Oxidant

A catalytic system employing molecular iodine and TBHP in DMSO has been optimized for oxidative iodination of indole derivatives. The yield depends on the equivalents of oxidant used, with the highest reported yield of 83% obtained using 1.2 equivalents of iodine and 5 equivalents of TBHP at 80°C for 24 hours.

Entry Catalyst (Equiv) Oxidant (Equiv) Solvent Time (h) Temperature (°C) Yield (%)
5 I2 (1.2) TBHP (5) DMSO 24 80 83

Lower yields were observed with other catalysts such as KI or TBAI under similar conditions.

Direct Iodination in Acidic Media with Acetic Acid

Some syntheses involve refluxing the isatin derivative in ethanol with glacial acetic acid, which can facilitate electrophilic substitution reactions. While this method is more commonly applied to Schiff base synthesis or condensation reactions involving isatin derivatives, it may be adapted for iodination by incorporating iodine sources.

  • Conditions: Reflux in ethanol with acetic acid, 4-6 hours
  • Yield: Approximately 63% for related derivatives
  • Purification: Filtration, washing, recrystallization from methanol

This method is noted for operational simplicity and moderate yields.

Summary Table of Preparation Methods

Method Reagents/Conditions Yield (%) Notes
Iodine pentoxide in DMSO I2O5, DMSO, 80°C, 24 h 88 High yield, requires purification
N-Iodosuccinimide (NIS) + CuI NIS, CuI, triethylamine, RT, 1 h >95 (analytical) Mild conditions, high purity
Iodine + TBHP in DMSO I2 (1.2 equiv), TBHP (5 equiv), 80°C, 24 h 83 Optimized oxidant ratio
Acetic acid reflux in ethanol Glacial acetic acid, reflux, 4-6 h 63 Moderate yield, simple setup
Catalyst-free aqueous reaction H2O, AcOH, 90°C, 6 h 90 (related derivatives) Green chemistry approach

Research Findings and Practical Considerations

  • Selectivity: Iodination at the 4-position of 5-methylindoline-2,3-dione is achievable with electrophilic iodine sources under controlled conditions, avoiding over-iodination or side reactions.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and purity.
  • Purification: Post-reaction workup typically involves quenching excess iodine species, extraction, drying, and chromatographic purification or recrystallization.
  • Scalability: Methods using iodine pentoxide and NIS are scalable but require careful handling of oxidants and iodine reagents.
  • Environmental Impact: Emerging green methods emphasize aqueous media and catalyst-free conditions, reducing hazardous waste and improving sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methylindoline-2,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indoline-2,3-dione derivatives .

Mechanism of Action

The mechanism of action of 4-Iodo-5-methylindoline-2,3-dione is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they can bind to enzymes, receptors, or DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 4-Iodo-5-methylindoline-2,3-dione with key analogues based on substituents, molecular formulas, and spectral

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) IR (C=O, cm⁻¹) Melting Point (°C)
This compound* C₉H₈INO₂ 4-I, 5-CH₃ ~305.07 ~1700–1780 N/A
4-Chloro-5-methoxyindole-2,3-dione C₉H₆ClNO₃ 4-Cl, 5-OCH₃ 211.60 Not reported N/A
5-Iodo-1-(naphthalen-2-ylmethyl)indole-2,3-dione C₁₉H₁₃INO₂ 5-I, 1-CH₂C₁₀H₇ 408.22 Not reported N/A
4-Chloro-5-fluoroindole-2,3-dione C₈H₃ClFNO₂ 4-Cl, 5-F 199.57 Not reported N/A
2-[4-(3-Methyl-5-thioxo-4-phenyl)phenyl]isoindoline-1,3-dione (13c) C₂₃H₁₈N₄O₂S 4-Ph, 5-S, 3-CH₃ 414.48 1785, 1714 >300

*Note: Data for this compound are inferred from analogues.

Key Observations:

  • Halogen Effects: Iodo substituents (e.g., in 5-Iodo-1-(naphthalen-2-ylmethyl)indole-2,3-dione ) increase molecular weight significantly compared to chloro or fluoro derivatives .
  • C=O Stretching: Isoindoline-diones (e.g., compound 13c ) exhibit two distinct carbonyl IR peaks (~1700–1780 cm⁻¹), a feature likely shared with the target compound.
  • Thermal Stability: High melting points (>300°C) are common in isoindoline-diones with rigid substituents (e.g., compound 13c ), suggesting similar stability for the target.

Spectral and Analytical Data

  • NMR Shifts: The iodine atom in the target compound would deshield adjacent protons, causing downfield shifts in ^1H-NMR (cf. 5-iodo derivatives ).
  • Mass Spectrometry: Halogenated compounds (e.g., 4-chloro-5-methoxyindole-2,3-dione ) often show characteristic M+ peaks with isotopic patterns due to chlorine or iodine.

Functional Group Impact on Reactivity

  • Iodo vs. Chloro/Fluoro: Iodo groups participate in Sonogashira or Ullmann coupling reactions, offering synthetic versatility absent in chloro/fluoro analogues .
  • Methyl vs. Methoxy: The methyl group in the target compound enhances lipophilicity (higher LogP vs.

Q & A

Basic Research Questions

Q. What is the recommended synthetic pathway for 4-Iodo-5-methylindoline-2,3-dione, and how can reaction conditions influence yield?

  • Methodology :

  • Start with 5-methylindoline-2,3-dione as the precursor. Perform iodination using iodine in the presence of an oxidizing agent (e.g., HIO₃ or KIO₃) under acidic conditions (e.g., acetic acid) at reflux temperatures (~100–120°C) .
  • Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., iodine-to-precursor ratio) to minimize side products like di-iodinated derivatives.
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key variables : Solvent polarity, reaction time, and temperature directly impact regioselectivity and yield.

Q. How can spectroscopic techniques differentiate this compound from structurally similar analogs?

  • Methodology :

  • ¹H/¹³C NMR : Identify the iodine-induced deshielding effect on adjacent protons (C-4 position) and compare with non-iodinated analogs (e.g., 5-methylindoline-2,3-dione). The methyl group at C-5 appears as a singlet (~δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretching at ~1700–1750 cm⁻¹) and C-I bonds (stretching at ~500–600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks at m/z 287.05 (C₉H₆INO₂) and fragmentation patterns unique to iodine-containing compounds .

Q. What are the primary challenges in maintaining stability during storage of this compound?

  • Methodology :

  • Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent photolytic deiodination or oxidation.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., 5-methylindoline-2,3-dione or iodine-free byproducts) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of iodination in 5-methylindoline-2,3-dione derivatives?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for iodination at C-4 vs. other positions.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites prone to electrophilic attack. Correlate with experimental outcomes (e.g., iodination yields under varying conditions) .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Methodology :

  • Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays).
  • Investigate solvent effects (DMSO vs. aqueous buffers) on compound aggregation or solubility, which may skew IC₅₀ values.
  • Use LC-MS to confirm compound integrity in biological matrices and rule out degradation during testing .

Q. How do steric and electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?

  • Methodology :

  • Compare Suzuki-Miyaura coupling efficiency of this compound with non-iodinated analogs.
  • Use X-ray crystallography (e.g., single-crystal analysis) to assess bond angles/distances at C-4, which may affect catalytic insertion steps .
  • Optimize Pd catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance coupling yields .

Experimental Design & Data Analysis

Designing a kinetic study to elucidate the mechanism of iodine substitution in this compound.

  • Methodology :

  • Perform nucleophilic substitution (SₙAr) reactions with varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature.
  • Monitor reaction rates via UV-Vis spectroscopy (λmax for iodine release) or ¹H NMR time-course experiments.
  • Construct Hammett plots to assess electronic effects of substituents on reaction kinetics .

Q. What analytical approaches validate the purity of this compound in multi-step syntheses?

  • Methodology :

  • Combine HPLC-DAD (diode array detection) with charged aerosol detection (CAD) to quantify impurities below 0.1%.
  • Use 2D NMR (HSQC, HMBC) to confirm positional integrity of iodine and methyl groups.
  • Perform elemental analysis (C, H, N, I) to verify stoichiometric ratios .

Tables: Key Data for Methodological Reference

Parameter Recommended Value Source
Iodination reaction time12–24 hours
Optimal recrystallization solventEthanol/water (3:1 v/v)
HPLC column for purity analysisC18, 5 μm, 250 × 4.6 mm
DFT basis set for modeling6-31G* (C, H, O, N), LANL2DZ (I)

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